(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Overview
Description
“(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is a 1,2,4,5-tetrazine derivative . It is also known as Benzylamino tetrazine hydrochloride or H-Tz-Bz-NH3Cl hydrochloride . It is highly useful in bioorthogonal labeling and cell detection applications .
Synthesis Analysis
This compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This makes it a valuable tool in the field of click chemistry, where it can be used as a linker .Molecular Structure Analysis
The molecular formula of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is C9H9N5 . The InChI string isInChI=1S/C9H9N5/c10-5-7-1-3-8 (4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2
. The Canonical SMILES string is C1=CC (=CC=C1CN)C2=NN=CN=N2
. Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes .Physical And Chemical Properties Analysis
The molecular weight of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is 187.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area is 77.6 Ų . The compound is a solid at 20°C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Chiral Methanamines : Methanamines, closely related to (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, have been synthesized using amino acid starting materials. These compounds, such as (indol-2-yl)methanamines, have been created with a high enantiomeric excess, indicating potential applications in stereoselective synthesis (Lood et al., 2015).
Radiolabeling and Bioorthogonal Chemistry : Tetrazine derivatives, including (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, have been developed for radiolabeling purposes. These compounds facilitate the binding of boron clusters to specific targets in vivo using bioorthogonal chemistry, which is crucial for targeted therapy and imaging (Genady et al., 2015).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including those with (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, exhibit significant photocytotoxicity in red light and are used for cellular imaging. They can interact with DNA and generate reactive oxygen species, highlighting their potential in photodynamic therapy (Basu et al., 2014).
Catalytic Applications
Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, incorporating (4-phenylquinazolin-2-yl)methanamine (related to the target compound), have been used in transfer hydrogenation of acetophenone derivatives. This indicates a potential application in catalysis (Karabuğa et al., 2015).
Palladacycle Synthesis and Catalysis : Derivatives of 1-(3-(pyridin-2-yl)phenyl)methanamine have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles. These compounds show good catalytic activity and selectivity, suggesting their utility in various chemical transformations (Roffe et al., 2016).
Prodrug Activation and Antimicrobial Evaluation
Prodrug Activation in Tumor Microenvironments : A strategy for spatiotemporally controlled prodrug activation was developed using a compound similar to (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine. This method facilitates specific antitumor efficacy by targeting tumor microenvironments (Zuo et al., 2020).
Antimicrobial Properties : Various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
Future Directions
Given its unique properties, “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” has potential applications in bioorthogonal labeling and cell detection . Its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes could be further explored for potential uses in the field of click chemistry .
properties
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOJRPYFRRONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.